molecular formula C8H7ClN4 B3077108 6-Chloro-8-cyclopropyl-9H-purine CAS No. 1044764-94-4

6-Chloro-8-cyclopropyl-9H-purine

Cat. No. B3077108
CAS RN: 1044764-94-4
M. Wt: 194.62 g/mol
InChI Key: ZZBBOCOCTZDZPF-UHFFFAOYSA-N
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Description

“6-Chloro-8-cyclopropyl-9H-purine” is a chemical compound that is used as a building block in chemical synthesis . It is used as an intermediate in the preparation of 9-alkylpurines and 6-mercaptopurine .


Synthesis Analysis

The synthesis of this compound involves the one-pot condensation of 6-chloropyrimidine-4,5-diamine and different aldehydes using cellulose sulfuric acid as a reusable catalyst . This method offers several advantages such as high to excellent yields, short reaction times, recovery and reusability of catalyst, mild reaction conditions, and easy workup procedures .


Molecular Structure Analysis

The molecular formula of this compound is C8H7ClN4 . The average mass is 194.621 Da and the monoisotopic mass is 194.035919 Da .


Physical And Chemical Properties Analysis

The physical form of this compound is solid . It has a molecular weight of 194.62 . The compound is stable under normal conditions .

Scientific Research Applications

Antiviral Activity

6-Chloro-8-cyclopropyl-9H-purine has been explored in various studies for its potential antiviral properties. Kelley et al. (1989) investigated a series of purines, including 6-chloro derivatives, for their antirhinovirus activity. They found that certain compounds showed promising results against rhinovirus serotype 1B (Kelley, Linn, & Selway, 1989). Additionally, another study by Kelley et al. (1988) synthesized and tested 9-benzyl-6-(dimethylamino)-9H-purines and their 2-chloro derivatives for antirhinovirus activity, demonstrating the potential of these compounds as new antiviral agents (Kelley, Linn, Krochmal, & Selway, 1988).

Antimicrobial Properties

Research by Bakkestuen, Gundersen, and Utenova (2005) focused on the synthesis of 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines, which included the chloro derivative. These compounds were evaluated for their activity against Mycobacterium tuberculosis. The study highlighted the antimycobacterial potential of these purine derivatives (Bakkestuen, Gundersen, & Utenova, 2005).

Synthesis and Chemistry

The synthesis of this compound and its derivatives has been a subject of interest for chemists. Ibrahim, Chevot, and Legraverend (2011) described the regioselective Sonogashira cross-coupling reactions of 6-chloro-2,8-diiodo-9-THP-9H-purine with alkyne derivatives, indicating the chemical versatility of this compound (Ibrahim, Chevot, & Legraverend, 2011). Additionally, Maddila et al. (2016) reported an eco-friendly synthesis of 6-chloro-8-substituted-9H-purines using cellulose sulfuric acid, highlighting the advancements in green chemistry related to this compound (Maddila, Momin, Lavanya, & Rao, 2016).

Safety and Hazards

6-Chloro-8-cyclopropyl-9H-purine is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The synthesis of 6-Chloro-8-cyclopropyl-9H-purine and its derivatives has received significant attention due to their wide range of biological and pharmaceutical properties . Future research may focus on exploring these properties further and developing more efficient synthesis methods.

properties

IUPAC Name

6-chloro-8-cyclopropyl-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c9-6-5-8(11-3-10-6)13-7(12-5)4-1-2-4/h3-4H,1-2H2,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBBOCOCTZDZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(N2)C(=NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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